S,R-Warfarin alcohol
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Overview
Description
S,R-Warfarin alcohol is a metabolite of warfarin, a widely used anticoagulant. Warfarin itself is a racemic mixture of two enantiomers, R-warfarin and S-warfarin. The reduction of these enantiomers results in the formation of this compound. This compound retains some anticoagulant activity and is of interest in pharmacological studies due to its stereospecific properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of S,R-Warfarin alcohol involves the reduction of warfarin. This reduction can be achieved using various reductive agents and conditions. For instance, the reduction of R-warfarin and S-warfarin by human hepatic cytosolic reductases has been studied extensively. The major metabolites formed are 9R,11S-warfarin alcohol for R-warfarin and 9S,11S-warfarin alcohol for S-warfarin .
Industrial Production Methods: Industrial production of this compound typically involves the use of enzymatic reduction processes. Carbonyl reductase-1, aldo-keto reductase-1C3, and other members of the reductase family play significant roles in the stereospecific reduction of warfarin to its alcohol metabolites .
Chemical Reactions Analysis
Types of Reactions: S,R-Warfarin alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized back to warfarin under specific conditions.
Reduction: Further reduction can lead to the formation of other metabolites.
Substitution: The hydroxyl group in this compound can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products:
Oxidation: Warfarin
Reduction: Further reduced metabolites of warfarin
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
S,R-Warfarin alcohol has several scientific research applications:
Chemistry: It is used to study stereospecific reduction processes and the role of reductases.
Biology: The compound is used to understand the metabolic pathways of warfarin and its enantiomers.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of warfarin, aiding in better therapeutic management.
Industry: The compound is used in the development of anticoagulant therapies and in the study of drug interactions
Mechanism of Action
S,R-Warfarin alcohol exerts its effects by inhibiting the synthesis of vitamin K-dependent clotting factors. The compound interferes with the vitamin K epoxide reductase complex, preventing the regeneration of reduced vitamin K, which is essential for the carboxylation of clotting factors II, VII, IX, and X .
Comparison with Similar Compounds
R-Warfarin: Another enantiomer of warfarin with different pharmacokinetic properties.
S-Warfarin: More potent than R-warfarin in anticoagulant activity.
Warfarin: The racemic mixture of R- and S-warfarin.
Uniqueness: S,R-Warfarin alcohol is unique due to its stereospecific reduction and the retention of some anticoagulant activity. It provides insights into the metabolic pathways and the role of reductases in drug metabolism .
Properties
CAS No. |
40281-79-6 |
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Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-hydroxy-3-[(1S,3R)-3-hydroxy-1-phenylbutyl]chromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15+/m1/s1 |
InChI Key |
ZUJMMGHIYSAEOU-DOMZBBRYSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Origin of Product |
United States |
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